molecular formula C10H14N2O B1307919 2,2-Dimethyl-N-pyridin-3-yl-propionamide CAS No. 70298-88-3

2,2-Dimethyl-N-pyridin-3-yl-propionamide

Cat. No. B1307919
CAS RN: 70298-88-3
M. Wt: 178.23 g/mol
InChI Key: VQXVCVTZSTYIMG-UHFFFAOYSA-N
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Description

The compound "2,2-Dimethyl-N-pyridin-3-yl-propionamide" is a chemical entity that can be associated with a class of organic compounds known as pyridines. Pyridines and their derivatives are of significant interest in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions that can include condensation, substitution, and functionalization of the pyridine ring. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Similarly, the synthesis of polyamides containing pyridyl moieties involves direct polycondensation reactions, indicating the versatility of pyridine derivatives in forming polymers with high yield and desirable properties . Another example includes the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, which demonstrates the incorporation of thiourea in the pyridine framework .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, as well as computational methods such as density functional theory (DFT) and time-dependent DFT (TDDFT). These techniques provide insights into the molecular conformations, interplanar angles, and the orientation of substituents around the pyridine ring. For example, the molecular structure of a dibromomethyl-substituted pyridine derivative shows a slight twist between the pyridine ring and the dimethylpropionamide substituent, with weak intermolecular interactions stabilizing the crystal structure .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of polymers or the introduction of antimicrobial properties. The reactivity of these compounds is influenced by the substituents on the pyridine ring, which can alter the electronic and steric properties, thus affecting the outcome of chemical reactions. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their antituberculosis activity, demonstrating the potential of pyridine derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their practical applications. Polyamides containing pyridyl moieties, for example, exhibit good solubility in polar solvents and possess desirable thermal properties, making them suitable for various applications . The optical properties of pyridine derivatives, as studied through spectroscopic techniques, are important for understanding their structure-activity relationships and for the development of analytical methods .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Utility in Heterocyclic Chemistry : Research has demonstrated the utility of compounds structurally related to 2,2-Dimethyl-N-pyridin-3-yl-propionamide in synthesizing diverse heterocyclic structures. For instance, the reaction of magnesiated bases on substituted pyridines, including a compound similar to 2,2-dimethyl-N-(2-pyridyl)propanamide, leads to deprotonation at C3, facilitating the synthesis of 2,3-disubstituted pyridines with carboxylic acid- or amino-derived functions at C2 (Bonnet et al., 2001). This process underscores the role of such compounds in generating structurally complex and functionally diverse heterocyclic compounds, critical in drug design and discovery.

  • Antimicrobial and Antitubercular Activities : Compounds with a core structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide have been evaluated for their potential in medicinal chemistry, particularly in antimicrobial and antitubercular activities. A study synthesized novel pyrimidine-azitidinone analogues, demonstrating significant in vitro antimicrobial and antitubercular activities, which underscores the potential of these compounds in developing new therapeutic agents (Chandrashekaraiah et al., 2014).

  • Fluorescent Chemo-sensing : The sensitivity of certain hydrazone compounds derived from 2,2-Dimethyl-N-pyridin-3-yl-propionamide for selective fluorescent "turn on" chemo-sensing of Al3+ ions has been explored. This application is crucial for environmental monitoring and biological studies, where the detection of specific metal ions at low concentrations is necessary. The study showcases the potential use of these compounds in developing fluorescent probes for metal ions (Rahman et al., 2017).

Material Science and Polymer Chemistry

  • Polyamide Synthesis : In the field of polymer chemistry, new polyamides incorporating the pyridine moiety, akin to 2,2-Dimethyl-N-pyridin-3-yl-propionamide, have been synthesized. These polymers are characterized by their high thermal stability and solubility in polar solvents, which are desirable properties for materials used in high-performance applications. The incorporation of the pyridine unit into polymers can significantly affect their physical and chemical properties, making them suitable for various industrial applications (Faghihi & Mozaffari, 2008).

Advanced Materials and Sensing Applications

  • Synthesis of Ligands for Coordination Chemistry : The synthesis of propionamide pyridine and pyridine N-oxide ligands, with functionalities related to 2,2-Dimethyl-N-pyridin-3-yl-propionamide, has been reported. These ligands are pivotal in coordination chemistry for developing metal complexes with specific catalytic, magnetic, and optical properties. The study on their coordination interaction exemplifies the role of such compounds in the synthesis of advanced materials and their potential applications in catalysis, materials science, and sensing technologies (Binyamin et al., 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 and P305+P351+P338 , which suggest wearing protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,2-dimethyl-N-pyridin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXVCVTZSTYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405289
Record name 2,2-Dimethyl-N-(pyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-pyridin-3-yl-propionamide

CAS RN

70298-88-3
Record name 2,2-Dimethyl-N-(pyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-aminopyridine (9.41 g, 100 mmol) and triethylamine (16.7 mL, 120 mmol) in CH2Cl2 (300 mL) at 0° C. was added trimethylacetyl chloride (14.8 mL, 120 mmol) dropwise over 15 min. The reaction was warmed to rt and stirred overnight. The mixture was concentrated in vacuo, the residue partitioned between EtOAc and H2O, and the layers separated. The aqueous layer was made basic with saturated NaHCO3 and extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3 and brine, dried over MgSO4, filtered, and concentrated in vacuo to give N-(pyridin-3-yl)-2,2-dimethylpropanamide as a tan solid. 1H NMR (CDCl3, 300 MHz) δ 8.57 (d, 1H), 8.33 (dd, 1H), 8.17 (ddd, 1H), 7.69 (br s, 1H), 7.27 (dd, 1H), 1.33 (s, 9H).
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9.41 g
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16.7 mL
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14.8 mL
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300 mL
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 3-aminopyridine (6 g, 63.8 mmol) and triethylamine (9.72 mL, 70.2 mmol) in 124 mL of dichloromethane under argon, was carefully added pivaloyl chloride (7.92 mL, 64.4 mmol) in 16 mL of dichloromethane. After the addition was completed, the reaction mixture was stirred at 0° C. for 15 minutes and at room temperature for 18 hours. The mixture was washed with water, aqueous 4% sodium bicarbonate, brine, dried over sodium sulphate and the solvent removed under reduced pressure. The residue was purified by column chromatography on silica flash, using hexane/ethyl acetate (85:15) as eluents, to yield the title compound (8.5 g, 75%) as a white solid.
[Compound]
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16 mL
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Yield
75%

Synthesis routes and methods III

Procedure details

To a solution of pyridin-3-ylamine (20 g, 212.49 mmol, CAS RN 462-08-8) in a mixture of THF:Et2O (175 mL; 2.5:1 v/v) was added slowly a solution of pivaloyl chloride (26 mL, 212.5 mmol, CAS RN 3282-30-2) in THF (50 mL) and Et3N (44 mL, 318.7 mmol) at 0° C. and left stirring at that temperature for 1 h. After the completion of reaction, the reaction mixture was filtered, and the filtrate was evaporated in vacuo. The crude filter cake was washed with n-hexane to yield the title compound. Colorless crystalline solid (32 g, 85%). MS (ESI): m/z=179.4 [M+H]+.
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20 g
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175 mL
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26 mL
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44 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

To a solution containing 50 g (531 mmol) of 3-aminopyridine and 139 mL (797 mmol) of N,N-diisopropylethylamine in 800 mL of dichloromethane at 0° C. was carefully added through an addition funnel 72 mL (584 mmol) of pivaloyl chloride. The reaction mixture was stirred at 0° C. for 30 min then concentrated in vacuo. To the residue was added 600 mL of ethyl acetate and the organic solution was washed sequentially with water, 0.5N aqueous sodium bicarbonate solution and saturated aqueous brine (300 mL each). The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. To the crude solid was added 150 mL of ethyl acetate. The mixture was stirred vigourously for 30 min, then 300 mL of hexane was added and the mixture was stirred for an additional 30 min. The resultant crystalline solid was filtered and washed with 400 mL of 10% ethyl acetate/hexane to give the title compound. 1H NMR (500 MHz, CDCl3): δ 8.57 (d, J=2.5 Hz, 1H), 8.36 (dd, J=4.8, 1.4 Hz, 1H), 8.21-8.19 (m, 1H), 7.47 (br s, 1H), 7.30-7.27 (m, 1H), 1.36 (s, 9H).
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50 g
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139 mL
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800 mL
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72 mL
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Synthesis routes and methods V

Procedure details

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